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Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted rings—
such as azetidines—has become a cornerstone for optimizing pharmacokinetic and
pharmacodynamic profiles. 3-(2,6-Dimethylphenoxy)azetidine hydrochloride is a highly
versatile building block and pharmacophore. This technical guide provides an in-depth analysis
of its structural informatics (including its standard InChl and InChlIKey derivations), the causality
behind its structure-property relationships (SPR), and a self-validating synthetic protocol
designed for high-purity crystallization.

Chemical Identity & Structural Informatics
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Accurate chemical informatics are critical for database querying, patent filing, and molecular
modeling. The hydrochloride salt of 3-(2,6-Dimethylphenoxy)azetidine is officially registered
under CAS number 143482-46-6[1], distinguishing it from its free base form (CAS 143329-16-
2)[2].
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Property Value

Compound Name 3-(2,6-Dimethylphenoxy)azetidine hydrochloride
CAS Registry Number 143482-46-6[1]

Molecular Formula C11H16CINO[3]

Molecular Weight 213.70 g/mol [1]

Canonical SMILES CC1=C(OC2CNC2)C(C)=CC=C1.CI[4]

Derivation of the InChl and InChiKey

The International Chemical Identifier (InChl) provides a standardized, machine-readable
representation of the molecule's connectivity. For the hydrochloride salt, the standard InChl
string is derived as follows:

INChl=1S/C11H15NO.CIH/c1-8-4-3-5-9(2)11(8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H

e Main Layer (1S/C11H15NO.CIH): Denotes standard InChl (version 1) and the molecular
formulas of the two distinct components (the organic base and hydrochloric acid).

e Connectivity Layer (c1-8...): Maps the heavy atom graph. The 2,6-dimethylphenyl ring is
mapped to the ether oxygen (13), which bridges to the 3-position of the azetidine ring (10).

e Hydrogen Layer (h3-5...): Maps the exact placement of the 15 protons on the organic base
and the single proton on the chloride.

The InChlKey: Because InChl strings can become unwieldy for search algorithms, the
InChlKey is generated via a SHA-256 cryptographic hash of the InChl string[5]. The resulting
27-character key is structured into three distinct blocks:
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» Skeleton Hash (14 characters): Encodes the core heavy-atom connectivity.

o Stereo/lsotope Hash (8 characters): Because 3-(2,6-Dimethylphenoxy)azetidine possesses a
plane of symmetry and lacks chiral centers, this block reflects a standard, non-stereospecific
state.

e Protonation & Version (4 characters): Indicates the protonated state of the amine (salt form)
and the standard InChl version.

Pharmacological Rationale & Structure-Property
Relationships

The structural design of 3-(2,6-Dimethylphenoxy)azetidine is highly intentional. As a Senior
Application Scientist, it is vital to understand why these specific functional groups are chosen
during lead optimization.

e The Azetidine Scaffold: Replacing an open-chain amine with a 4-membered azetidine ring
reduces conformational entropy. This rigidification locks the basic nitrogen in a specific
vector, enhancing binding affinity to target receptors (e.g., monoamine transporters or
GPCRs) by minimizing the entropic penalty upon binding.

» 2,6-Dimethylphenoxy Shielding: The two methyl groups at the ortho positions of the phenyl
ring provide significant steric hindrance. This directly protects the adjacent ether linkage from
rapid oxidative cleavage by hepatic Cytochrome P450 (CYP450) enzymes, thereby
increasing the molecule's metabolic half-life.

e Hydrochloride Salt Form: The free base azetidine is an oil with poor aqueous solubility.
Conversion to the hydrochloride salt protonates the secondary amine, dramatically improving
agueous solubility, crystalline stability, and bioavailability for oral formulation.

Fig 1: Causality in the structure-property relationships of the target compound.

Synthesis Workflow & Mechanistic Insights

The synthesis of aryloxyazetidines typically avoids direct nucleophilic aromatic substitution
(S_NAr) due to the lack of strong electron-withdrawing groups on the 2,6-dimethylphenol.
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Instead, a Mitsunobu reaction or a Williamson ether synthesis utilizing a pre-activated azetidine

is preferred.

Fig 2: Two-step synthetic workflow for 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.

Experimental Protocol: Self-Validating Deprotection
& Crystallization

The following protocol outlines the critical Step 2 (Deprotection and Salt Formation). This

methodology is designed as a self-validating system: the use of anhydrous conditions ensures

that the product precipitates directly out of solution, providing immediate visual confirmation of

the reaction's success and driving the equilibrium forward.

Step-by-Step Methodology

Preparation: Dissolve 10.0 mmol of the purified intermediate (N-Boc-3-(2,6-
dimethylphenoxy)azetidine) in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL
round-bottom flask under an inert argon atmosphere.

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 10 mL of 4M HCl in
dioxane dropwise over 10 minutes.

o Causality: Anhydrous HCI in dioxane is chosen over aqueous HCI to prevent competitive
hydrolysis of the ether linkage and to maintain a strictly organic phase.

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature
for 2 hours.

o Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the [M+H-
tBu]* fragment and the emergence of the free base mass (m/z 178.1) confirms total
deprotection.

Precipitation: As the Boc group is cleaved (releasing isobutylene gas and COz), the highly
polar hydrochloride salt will begin to precipitate directly from the non-polar DCM/dioxane
mixture as a white crystalline solid.
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e |solation: Add 20 mL of cold diethyl ether to fully crash out the remaining salt. Filter the
suspension through a sintered glass funnel (medium porosity).

« Purification: Wash the filter cake with an additional 2x15 mL of cold diethyl ether to remove
any residual dioxane or unreacted phenol. Dry the white solid under high vacuum at 40 °C
for 12 hours to afford pure 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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